molecular formula C11H8O2 B042717 1-Naphthoic acid CAS No. 86-55-5

1-Naphthoic acid

Cat. No. B042717
CAS RN: 86-55-5
M. Wt: 172.18 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
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Patent
US09434687B2

Procedure details

2-Methylindole 1 (10 g, 76 3 mmol) was dissolved in diethylether (100 ml) under nitrogen atmosphere and cooled to 0° C. MeMgBr (3M) solution (26.7 ml, 80.15 mmol) was added dropwise and allowed to stir at room temperature for 3 hours. In the meantime, 1-naphthoic acid (13.13 g, 76 3 mmol) was dissolved in thionyl chloride (50 ml) and refluxed for 90 min, then the solvent was removed under vacuo and the residue was dissolved in diethylether (50 ml). The resulting solution was added dropwise to the indole reaction mixture at 0° C. and then allowed to stir at room temperature for 2 hours. A solution of ammonium chloride (200 ml) was added to the reaction mixture and the resulting mixture was stirred at room temperature overnight. The solid that was formed was collected by filtration, washed with water and hexane then dried in a dessicator over phosphorous pentoxide to give 9.7 g (45%) (2-methyl-1H-indol-3-yl)(naphthalen-1-yl) methanone 2 as a cream solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
13.13 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[NH:15][CH:14]=2)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C[Mg+].[Br-].[C:25]1(C(O)=O)C2C(=CC=CC=2)C=CC=1>C(OCC)C.S(Cl)(Cl)=O>[CH3:25][C:14]1[NH:15][C:16]2[C:21]([C:13]=1[C:11]([C:1]1[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=1)=[O:12])=[CH:20][CH:19]=[CH:18][CH:17]=2 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)C1=CNC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
solution
Quantity
26.7 mL
Type
reactant
Smiles
Step Three
Name
Quantity
13.13 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethylether (50 ml)
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise to the indole reaction mixture at 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
A solution of ammonium chloride (200 ml) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid that was formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried in a dessicator over phosphorous pentoxide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 1133.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.